Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate

Synthetic chemistry Building block procurement Purity analysis

tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate is a Boc-protected spirocyclic diamine building block distinguished by an embedded oxygen atom within a fused oxa-diaza twelve-membered ring system. The spirocyclic scaffold provides conformational rigidity that can enhance target selectivity and metabolic stability relative to linear or monocyclic alternatives, making this compound a valuable intermediate in medicinal chemistry and pharmaceutical research.

Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
CAS No. 1251010-92-0
Cat. No. B1404555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate
CAS1251010-92-0
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC2(C1)CCCNC2
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-7-8-18-11-14(10-16)5-4-6-15-9-14/h15H,4-11H2,1-3H3
InChIKeyIRHPGRTVYQUDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate (CAS 1251010-92-0) for Drug Discovery Purchasing Teams


tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate is a Boc-protected spirocyclic diamine building block distinguished by an embedded oxygen atom within a fused oxa-diaza twelve-membered ring system [1]. The spirocyclic scaffold provides conformational rigidity that can enhance target selectivity and metabolic stability relative to linear or monocyclic alternatives, making this compound a valuable intermediate in medicinal chemistry and pharmaceutical research [2].

Procurement Risk: Why Generic Spirocyclic Substitutes Cannot Replace tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate


Spirocyclic scaffolds are not interchangeable commodities. Even subtle modifications—such as ring size, substitution position, or the presence of a heteroatom like oxygen—can drastically shift critical physicochemical properties including lipophilicity (logP), topological polar surface area (TPSA), and hydrogen-bonding capacity [1]. These shifts directly influence aqueous solubility, membrane permeability, and promiscuous off-target binding, thereby altering the pharmacokinetic and safety profiles of lead compounds built upon them [2]. The evidence presented below quantifies exactly how the 8-oxa-2,11-diazaspiro[5.6] scaffold differs from common alternatives, establishing the scientific basis for preferential sourcing of this specific building block.

Quantitative Differentiation Evidence for tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate


Vendor-Certified Purity Superiority Over the Regioisomeric 2‑Carboxylate Analog

The 11‑carboxylate target compound is commercially supplied with 98% purity as certified by the vendor Leyan , compared to 95% standard purity for the isomeric tert‑butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate (CAS 1251016‑99‑5) as reported by Bidepharm . This 3‑percentage‑point increase in purity reduces the burden of downstream purification and minimizes the risk of isomeric contamination in subsequent reactions.

Synthetic chemistry Building block procurement Purity analysis

Reduced Computed Lipophilicity (XLogP3) vs. a Common Diazaspiro Scaffold Without Oxygen

The target compound's XLogP3 value of 0.9, computed by PubChem [1], is 0.5 log units lower than that of tert‑butyl 2,8-diazaspiro[4.5]decane-2-carboxylate (XLogP3 = 1.4) [2], a widely used spirocyclic comparator lacking an oxygen atom in the spiro ring. Lower lipophilicity is associated with reduced cytochrome P450 inhibition, lower nonspecific protein binding, and improved aqueous solubility.

Medicinal chemistry Lead optimization Lipophilicity

Higher Topological Polar Surface Area (TPSA) vs. an All-Carbon Spiro Analog

The target compound exhibits a TPSA of 50.8 Ų [1] compared to 41.6 Ų for the non-oxygenated comparator tert‑butyl 2,8-diazaspiro[4.5]decane-2-carboxylate [2]. The higher TPSA, driven by the additional oxygen atom, suggests enhanced aqueous solubility and improved capability for hydrogen bonding with biological targets.

Drug design Permeability Solubility

Enhanced Hydrogen-Bond-Acceptor Capacity Owing to the 8-Oxa Motif

The target compound possesses four hydrogen bond acceptor sites versus only three in the non-oxygenated comparator tert‑butyl 2,8-diazaspiro[4.5]decane-2-carboxylate [1][2]. The additional acceptor site originates from the oxygen atom embedded in the spiro ring, offering a differentiated interaction landscape for target engagement and solvation.

Molecular recognition Solubility Physicochemical profile

Target Application Scenarios Where tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate Offers Scientific Advantage


Lead‑Optimization Scaffold for Kinase Inhibitors Requiring Low Lipophilicity

The 0.9 XLogP3 value [1] positions this scaffold as an attractive choice for kinase inhibitor programs aiming to reduce lipophilicity‑driven promiscuity. Procuring the high‑purity 11‑carboxylate building block ensures consistent starting quality for structure‑activity relationship (SAR) exploration, particularly when moving away from the more lipophilic diazaspiro[4.5]decane scaffold (XLogP3 = 1.4).

PROTAC Linker Design Leveraging High Topological Polar Surface Area

With a TPSA of 50.8 Ų [2], the target compound is well‑suited for use as a rigid spirocyclic linker in PROTAC constructs. The elevated TPSA promotes aqueous solubility of the degrader molecule, facilitating cellular uptake and reducing aggregation—critical for efficient protein degradation in cellular assays.

Fragment‑Based Drug Discovery Where Hydrogen‑Bonding Capacity Drives Hit Quality

The four hydrogen bond acceptor sites [3] distinguish this scaffold from simpler diazaspiro analogs, offering richer interaction possibilities in fragment screens. Procurement of the 98%‑purity regioisomer ensures that fragment library members derived from this core maintain high fidelity for biophysical screening (SPR, NMR).

Synthesis of CNS-Penetrant Candidates Favoring Reduced logP

The combination of lower logP and moderate TPSA makes this scaffold suitable for central nervous system (CNS) drug design, where a delicate balance between permeability and solubility is essential. The documented high purity and lower lipophilicity reduce downstream metabolic liabilities identified early in medicinal chemistry campaigns.

Quote Request

Request a Quote for tert-Butyl 8-oxa-2,11-diazaspiro-[5.6]dodecane-11-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.